Diethyl 2-(2-oxopropyl)malonate
Overview
Description
Diethyl 2-(2-oxopropyl)malonate, also known as DEPM, is an organic compound commonly used in scientific research and laboratory experiments. DEPM is a colorless, odorless, and water-soluble compound that has a wide range of applications in biochemistry and physiology. This article will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments, as well as potential future directions.
Scientific Research Applications
1. Synthesis of Anticancer Drugs
Diethyl 2-(2-chloronicotinoyl)malonate, a derivative of Diethyl 2-(2-oxopropyl)malonate, is an important intermediate in the synthesis of small molecule anticancer drugs. These drugs primarily act on cancer cell growth signaling pathways, inhibiting growth and promoting apoptosis. The efficiency of synthesis methods for such compounds is crucial for cancer treatment advancements (Xiong et al., 2018).
2. Study of Hydrolysis Reactions
Research on Diethyl 2-(perfluorophenyl)malonate, a similar compound, provides insights into hydrolysis reactions. Such studies are vital for understanding chemical reactions in various conditions, which can lead to the development of new chemical synthesis methods and materials (Taydakov & Kiskin, 2020).
3. Applications in Amination Reactions
The compound has been used in amination reactions with alkyl Grignard reagents. This process is significant in organic chemistry for producing various compounds, including pharmaceuticals and other functional materials (Niwa, Takayama & Shimizu, 2002).
4. Role in Exciplex Formation
Diethyl 2-(9-anthrylmethyl)-2-(p-N,N-dimethylaminobenzyl)malonate, another variant, is used in studies of exciplex formation. These studies contribute to understanding molecular interactions in different states, which is essential in photophysics and materials science (Yuan et al., 1989).
5. In Synthesis of β-Trifluoromethyl-N-acetyltryptophan
This compound is used in the synthesis of β-trifluoromethyl-N-acetyltryptophan, highlighting its utility in creating biochemically significant molecules. Such syntheses have implications in drug development and biochemical research (Gong, Kato & Kimoto, 1999).
6. Creation of Hydantoins
Diethyl 2-alkyl-2-(benzyloxycarbonylamino)malonates are used in the production of hydantoins, which are relevant in pharmaceutical research, especially in the development of novel drugs (Hroch et al., 2012).
properties
IUPAC Name |
diethyl 2-(2-oxopropyl)propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O5/c1-4-14-9(12)8(6-7(3)11)10(13)15-5-2/h8H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZCSZOGMMZHKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=O)C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60475553 | |
Record name | Diethyl (2-oxopropyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60475553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-(2-oxopropyl)malonate | |
CAS RN |
23193-18-2 | |
Record name | Diethyl (2-oxopropyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60475553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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